Cas no 1213642-10-4 ((2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol)

(2S)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a dichlorinated methoxyphenyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration and functional group versatility. The presence of both amino and hydroxyl groups enables its use as a building block for complex molecular architectures, particularly in asymmetric synthesis and pharmaceutical intermediates. The electron-withdrawing chlorine substituents enhance reactivity in electrophilic aromatic substitution, while the methoxy group contributes to solubility and stability. Its well-defined stereochemistry ensures reproducibility in chiral applications, making it valuable for research in enantioselective catalysis and bioactive compound development.
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol structure
1213642-10-4 structure
商品名:(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
CAS番号:1213642-10-4
MF:C9H11Cl2NO2
メガワット:236.095140695572
CID:6483611
PubChem ID:66514886

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
    • Benzeneethanol, β-amino-3,5-dichloro-2-methoxy-, (βS)-
    • (s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
    • インチ: 1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1
    • InChIKey: XQNCSGZIAYVDHO-MRVPVSSYSA-N
    • ほほえんだ: [C@@H](C1C=C(Cl)C=C(Cl)C=1OC)(N)CO

じっけんとくせい

  • 密度みつど: 1.371±0.06 g/cm3(Predicted)
  • ふってん: 389.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.30±0.10(Predicted)

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982325-10.0g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
10g
$6635.0 2023-06-02
Enamine
EN300-1982325-0.05g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
0.05g
$1296.0 2023-09-16
Enamine
EN300-1982325-0.25g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
0.25g
$1420.0 2023-09-16
Enamine
EN300-1982325-5g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
5g
$4475.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423552-100mg
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4 98%
100mg
¥36633.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423552-1g
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4 98%
1g
¥41655.00 2024-08-09
Enamine
EN300-1982325-5.0g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
5g
$4475.0 2023-06-02
Enamine
EN300-1982325-0.1g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
0.1g
$1357.0 2023-09-16
Enamine
EN300-1982325-2.5g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
2.5g
$3025.0 2023-09-16
Enamine
EN300-1982325-1.0g
(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
1213642-10-4
1g
$1543.0 2023-06-02

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-olに関する追加情報

The Compound (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: A Comprehensive Overview

The compound with CAS No. 1213642-10-4, commonly referred to as (2S)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is characterized by its chiral center at the second carbon atom, which imparts it with unique stereochemical properties. The molecule consists of an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with chlorine and methoxy groups attached. These functional groups contribute to its diverse chemical reactivity and biological activity.

Recent studies have highlighted the potential of (2S)-amino-alcohols like this compound in drug design and development. The presence of both amino and hydroxyl groups makes it a versatile building block for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of neuroprotective agents and anti-inflammatory drugs. The stereochemistry at the second carbon atom is particularly crucial, as it influences the compound's interaction with biological targets such as enzymes and receptors.

The synthesis of (2S)-amino-alcohols has been optimized through various methodologies, including asymmetric catalysis and enantioselective reductions. These advancements have enabled the efficient production of enantiomerically pure compounds, which are essential for studying their stereochemical effects in biological systems. The use of chiral auxiliaries and enantioselective catalysts has significantly improved the yield and enantiomeric excess in these syntheses.

In terms of physical properties, (3,5-dichloro-substituted phenols) like this compound exhibit moderate solubility in polar solvents due to the presence of electron-withdrawing chlorine atoms and the hydroxyl group. The methoxy group at position 2 of the phenyl ring introduces additional electronic effects, influencing the overall reactivity and stability of the molecule. These properties make it suitable for various applications in organic synthesis, including the preparation of intermediates for pharmaceutical compounds.

Biological studies have demonstrated that (S)-configured amino-alcohols can act as inhibitors of certain enzymes involved in inflammatory pathways. For example, recent research has shown that this compound exhibits potent anti-inflammatory activity by modulating the activity of cyclooxygenase (COX) enzymes. Its ability to selectively inhibit COX-2 over COX-1 suggests potential applications in treating inflammatory diseases without causing gastrointestinal side effects.

Moreover, the compound's chiral nature has led to investigations into its enantioselective catalytic applications. Scientists have explored its use as a chiral ligand in asymmetric hydrogenation reactions, where it has shown remarkable efficiency in producing enantiomerically enriched products. This highlights its utility not only as a drug candidate but also as a valuable reagent in organic synthesis.

In conclusion, (2S)-amino-alcohols like CAS No. 1213642-10-4 represent a promising class of compounds with diverse applications in pharmacology and organic chemistry. Their unique stereochemical properties, combined with their versatile functional groups, make them valuable tools for developing novel therapeutic agents and synthetic methodologies. As research continues to uncover their full potential, these compounds are expected to play an increasingly important role in advancing medical science.

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